2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro-
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of bromine and chlorine atoms, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro- typically involves the condensation of appropriate substituted benzoyl chlorides with o-phenylenediamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzodiazepines with different functional groups
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro- has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors, to understand its pharmacological effects.
Medicine: Investigated for its potential therapeutic effects in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new benzodiazepine derivatives with improved efficacy and safety profiles.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The presence of bromine and chlorine atoms may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-fluoro-1,3-dihydro-
- 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-7-chloro-1,3-dihydro-
- 2H-1,4-Benzodiazepin-2-one, 5-(2-iodophenyl)-7-chloro-1,3-dihydro-
Uniqueness
The presence of both bromine and chlorine atoms in 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro- distinguishes it from other similar compounds. These halogen atoms can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to differences in efficacy, potency, and safety profiles.
Properties
IUPAC Name |
5-(2-bromophenyl)-7-chloro-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOUZKGTVHUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353985 |
Source
|
Record name | 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63574-83-4 |
Source
|
Record name | 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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